Acetamide, N-(3-phenylbenzo[b]thien-2-yl)-
Description
Acetamide, N-(3-phenylbenzo[b]thien-2-yl)- is a chemical compound that belongs to the class of organic compounds known as benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Properties
CAS No. |
62218-75-1 |
|---|---|
Molecular Formula |
C16H13NOS |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
N-(3-phenyl-1-benzothiophen-2-yl)acetamide |
InChI |
InChI=1S/C16H13NOS/c1-11(18)17-16-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)19-16/h2-10H,1H3,(H,17,18) |
InChI Key |
WYFNOAQGWKDHMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Acetamide, N-(3-phenylbenzo[b]thien-2-yl)- can be achieved through several synthetic routes. One common method involves the coupling of o-aminothiophenols with gem-dibromomethylarenes in the presence of a catalytic amount of molecular iodine, tert-butoxide, and pyridine under reflux conditions . This method is known for its short reaction time and high yield.
Chemical Reactions Analysis
Acetamide, N-(3-phenylbenzo[b]thien-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Acetamide, N-(3-phenylbenzo[b]thien-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-phenylbenzo[b]thien-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Acetamide, N-(3-phenylbenzo[b]thien-2-yl)- can be compared with other benzothiazole derivatives, such as:
2-arylbenzothiazoles: These compounds have similar structures but different substituents at the 2-position, leading to variations in their biological activity and applications.
Phenoxyacetamides: These compounds have a phenoxy group instead of a benzothiazole ring, resulting in different chemical properties and uses.
The uniqueness of Acetamide, N-(3-phenylbenzo[b]thien-2-yl)- lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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